molecular formula C11H11NO3 B1257270 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid CAS No. 103986-23-8

3-(5-Hydroxy-1H-indol-3-yl)propanoic acid

Cat. No.: B1257270
CAS No.: 103986-23-8
M. Wt: 205.21 g/mol
InChI Key: YZIYXJVRBIAHGN-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-1H-indol-3-yl)propanoic acid is an endogenous indole derivative recognized for its significant neuroprotective and potent antioxidant properties . This compound is a highly effective scavenger of hydroxyl radicals, demonstrating activity that surpasses even that of melatonin, and notably operates without generating pro-oxidant intermediate compounds, making it a subject of interest for studying oxidative stress in neurological contexts . Research indicates its potential therapeutic value is dose- and time-dependent, with investigations exploring its role in the management of Alzheimer's disease . The compound is endogenously produced in humans by the gut microbiota, specifically by species like Clostridium sporogenes , and its presence in plasma is entirely dependent on this microbial flora . Beyond its neurological applications, studies have shown that this acid exhibits in vitro activity against Mycobacterium tuberculosis , functioning as an allosteric inhibitor of tryptophan biosynthesis . It also serves as a versatile pharmacophore in medicinal chemistry for the design and synthesis of novel hydrazone hybrids aimed at multifunctional therapies for neurodegenerative disorders . This product is strictly labeled **For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-hydroxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-8-2-3-10-9(5-8)7(6-12-10)1-4-11(14)15/h2-3,5-6,12-13H,1,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIYXJVRBIAHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557118
Record name 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-23-8
Record name 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 5 Hydroxy 1h Indol 3 Yl Propanoic Acid

Established Synthetic Routes for 3-(5-Hydroxy-1H-indol-3-yl)propanoic Acid

Traditional synthetic routes to this compound and its analogs rely on well-established organic reactions. These methods can be categorized by their approach to assembling the final molecule: building the core indole (B1671886) structure, adding the side-chain, or functionalizing the benzene (B151609) ring of the indole moiety.

Indole Ring Construction Approaches (e.g., Fischer Indole Synthesis)

The Fischer indole synthesis is a venerable and highly versatile method for creating the indole nucleus from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com Discovered in 1883 by Emil Fischer, this reaction remains a cornerstone of indole synthesis. wikipedia.orgmdpi.com The general mechanism involves the acid-catalyzed reaction of the starting materials to form a phenylhydrazone, which then isomerizes to an enamine. A key google.comgoogle.com-sigmatropic rearrangement followed by the elimination of ammonia leads to the formation of the aromatic indole ring. wikipedia.org

To synthesize a 5-hydroxy-substituted indole derivative using this method, a common strategy involves starting with a protected hydroxyl group on the phenylhydrazine, such as a methoxy group. For instance, the reaction of 4-methoxyphenylhydrazine with a carbonyl compound that contains the latent propanoic acid side chain, such as levulinic acid (4-oxopentanoic acid), can be used. The subsequent cyclization, catalyzed by Brønsted or Lewis acids like polyphosphoric acid or zinc chloride, yields 3-(5-methoxy-1H-indol-3-yl)acetic acid, which can then be deprotected (e.g., demethylated) to give the final 5-hydroxy product. wikipedia.orgnih.gov The choice of acid catalyst is crucial and can influence reaction outcomes. mdpi.com

Table 1: Overview of Fischer Indole Synthesis for 5-Substituted Indoles

Starting MaterialsAcid CatalystKey StepsProduct Type
4-Methoxyphenylhydrazine + Levulinic acidPolyphosphoric Acid (PPA) or ZnCl₂Hydrazone formation, google.comgoogle.com-sigmatropic rearrangement, cyclization, aromatization5-Methoxyindole-3-acetic acid derivative
Substituted Phenylhydrazine + Aldehyde/KetoneHCl, H₂SO₄, BF₃Tautomeric conversion of hydrazone to ene-hydrazine, protonation, cyclization, NH₃ eliminationSubstituted Indole

Side-Chain Elongation and Functionalization Strategies

An alternative to building the indole ring from scratch is to introduce the propanoic acid side chain onto a pre-existing 5-hydroxyindole (B134679) scaffold. The C3 position of the indole ring is nucleophilic and prone to electrophilic substitution, providing a direct avenue for side-chain installation.

One of the most direct methods is the Michael addition (or conjugate addition) of the indole to an acrylic acid derivative. researchgate.net Treatment of 5-hydroxyindole (or a protected version) with acrylic acid, often in the presence of acetic acid and acetic anhydride, can yield the desired this compound. researchgate.net A base-catalyzed reaction between an indole and acrylic acid at elevated temperatures (225-300 °C) has also been developed to produce indole-3-propanoic acids in good yields. google.com

Another powerful strategy is the three-component one-pot procedure (3-MC) which assembles 3-indolepropionic acids from commercially available starting materials, often with high yields and without the need for chromatographic purification. nih.gov These multicomponent reactions enhance efficiency by forming multiple bonds in a single operation.

Regioselective Hydroxylation Techniques on the Indole Moiety

In cases where indole-3-propanoic acid is readily available, a key challenge is the regioselective introduction of a hydroxyl group at the C5 position. The indole ring has multiple positions susceptible to electrophilic attack (primarily C3, followed by C2, and then the positions on the benzene ring). Therefore, achieving C5 selectivity requires specialized methods.

Modern C-H functionalization techniques offer powerful tools for this transformation. For example, a directing group can be installed on the indole nitrogen or at the C3 position to guide a metal catalyst to the desired C5 position. Copper-catalyzed C5-H alkylation reactions of indoles bearing a carbonyl group at the C3 position have been developed, demonstrating the feasibility of remote C-H functionalization. nih.gov While this introduces an alkyl group, similar principles can be applied to hydroxylation.

Another approach involves a two-step process: regioselective halogenation followed by nucleophilic substitution. An efficient and highly regioselective C5-H direct iodination of indoles has been reported. researchgate.netrsc.org This method provides a C5-iodinated indole intermediate. The iodide can then be converted to a hydroxyl group through methods like the Buchwald-Hartwig reaction or other nucleophilic substitution strategies, providing access to the desired 5-hydroxyindole structure. Similarly, silver-catalyzed C5-H selenylation has been achieved, offering another pathway for functionalizing this position. acs.org

Novel and Emerging Synthetic Pathways

Recent advancements in biotechnology and green chemistry are providing innovative and more sustainable routes for the synthesis of this compound and related compounds.

Enzymatic and Biocatalytic Syntheses

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. A prominent example is the microbial production of 5-hydroxytryptophan (B29612) (5-HTP), a close structural analog and biosynthetic precursor to serotonin (B10506). Engineered strains of Escherichia coli and Saccharomyces cerevisiae have been developed for this purpose.

In one innovative pathway designed in E. coli, a novel salicylate 5-hydroxylase is used to convert anthranilate into 5-hydroxyanthranilate. wikipedia.org This intermediate is then channeled through the native tryptophan biosynthetic pathway of E. coli to produce 5-HTP. This precursor-directed biosynthesis circumvents the use of the often unstable tryptophan 5-hydroxylase (T5H). wikipedia.org Other research has focused on engineering bacterial phenylalanine 4-hydroxylase (P4H), which can effectively convert tryptophan to 5-HTP. The biosynthesis of the necessary cofactors, such as tetrahydrobiopterin (BH4), is also a critical aspect of engineering these microbial hosts for efficient production.

These enzymatic systems, which precisely catalyze the hydroxylation of an indole ring at the C5 position, demonstrate the immense potential for developing biocatalytic routes to this compound, potentially by using indole-3-propanoic acid as a substrate for an engineered hydroxylase.

Table 2: Comparison of Biocatalytic Approaches for 5-HTP Synthesis

OrganismKey Enzyme(s)Precursor(s)Strategy
Escherichia coliSalicylate 5-hydroxylase, TrpDCBA enzymesAnthranilate, GlucosePrecursor-directed biosynthesis via 5-hydroxyanthranilate. wikipedia.org
Saccharomyces cerevisiaeBacterial Phenylalanine 4-hydroxylase (P4H)L-tryptophanHeterologous expression of a bacterial hydroxylase with cofactor engineering.
Escherichia coliEngineered Phenylalanine 4-hydroxylase (P4H)L-tryptophanDirected evolution of hydroxylase for enhanced activity.

Sustainable and Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to indole synthesis. Instead of conventional heating and hazardous solvents, methods utilizing microwave irradiation have been shown to accelerate reactions, often leading to higher yields and cleaner products in a fraction of the time. taylorandfrancis.com The Fischer indole synthesis, for example, can be efficiently carried out under microwave irradiation. taylorandfrancis.com

The use of alternative reaction media is another key aspect of green chemistry. Ionic liquids, which are salts with low melting points, can serve as both catalysts and solvents. nih.gov Brønsted acidic ionic liquids have been successfully used to catalyze Michael additions of indoles, a key step in side-chain elongation. nih.gov Furthermore, performing reactions in water or under solvent-free conditions significantly reduces volatile organic compound (VOC) emissions. The development of one-pot, multicomponent reactions also aligns with green chemistry principles by reducing the number of steps, minimizing waste, and saving energy and resources. nih.gov

Chemical Modifications and Analogue Synthesis for Academic Exploration

The structural backbone of this compound offers multiple sites for chemical modification, making it a versatile scaffold for the synthesis of diverse analogues for academic research. These modifications can be broadly categorized into derivatization of the propanoic acid side chain, substitution on the indole ring system, and the introduction of entirely new functional moieties. Such synthetic explorations are crucial for establishing structure-activity relationships (SAR) and probing the molecular interactions of these compounds in various chemical and biological systems.

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of the propanoic acid side chain is a prime target for derivatization, readily converted into a wide array of esters and amides. These modifications alter the compound's polarity, hydrogen bonding capability, and steric profile, which can significantly influence its chemical properties.

Esterification: Ester derivatives are commonly synthesized through several established methods. The classical Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a straightforward approach. More contemporary methods utilize coupling agents to facilitate the reaction under milder conditions. For instance, the reaction of indole-3-propanoic acid with curcumin in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) yields the corresponding diester acs.org. This method is highly efficient for coupling carboxylic acids with alcohols, including complex phenols acs.org.

Amidation: The synthesis of amide derivatives typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. A common strategy involves converting the carboxylic acid to an acyl chloride or using peptide coupling reagents. For example, the carboxylic acid function can be activated by iso-butylchloroformate, which then smoothly reacts with various primary and secondary amines to yield the desired ester amides in good yields researchgate.net. This approach allows for the introduction of a diverse range of substituents on the amide nitrogen. The isosteric replacement of an amide NH group with an ester oxygen has been explored in related indole series to probe the importance of the hydrogen bond-donating capability of the amide for receptor binding nih.gov.

Derivative TypeGeneral Synthetic MethodKey ReagentsReference Example
EstersCoupling Agent-Mediated EsterificationDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Synthesis of a Curcumin-Indolepropanoic acid diester acs.org
AmidesMixed Anhydride Methodiso-Butylchloroformate, Triethylamine (Et3N)Reaction with ammonia and primary/secondary amines researchgate.net
AmidesDirect condensationReflux in a suitable solvent (e.g., methanol)Reaction of amino acid esters with substituted anilines sphinxsai.com

Modifications at the Indole Nitrogen and Aromatic Ring Positions (e.g., fluoro-substituted indolepropanoic acid)

Modifications to the indole core itself, either at the indole nitrogen (N-1 position) or on the benzene ring, are critical for developing analogues with tailored electronic and steric properties.

N-1 Position Modification: The indole nitrogen can be readily alkylated or arylated. For instance, a class of 3-(1-Aryl-1H-indol-5-yl)propanoic acids has been synthesized as potent enzyme inhibitors nih.govconsensus.app. This highlights the importance of substituents at the N-1 position for biological activity. The synthesis of these compounds often involves coupling an aryl boronic acid with the indole nitrogen via a copper- or palladium-catalyzed cross-coupling reaction. Another approach involves the reaction of an indole derivative with compounds like 2-bromopropanoic acid under basic conditions to introduce a propanoic acid moiety onto the nitrogen atom researchgate.net.

Aromatic Ring Substitution: Introducing substituents onto the aromatic portion of the indole ring can modulate the molecule's lipophilicity and electronic character. Fluorine substitution is a particularly common strategy in medicinal chemistry to enhance metabolic stability or binding affinity. The synthesis of fluoro-substituted indolepropanoic acids can be achieved by starting with a correspondingly fluorinated indole precursor. While direct fluorination of the indole ring can be challenging due to issues with regioselectivity, biocatalytic methods are emerging for the synthesis of fluorinated building blocks like 2-fluoro-3-hydroxypropionic acid, which could potentially be used in more complex syntheses researchgate.net.

Modification SiteType of ModificationSynthetic StrategyExample Derivative Class
Indole Nitrogen (N-1)ArylationCross-coupling reactions (e.g., with aryl boronic acids)3-(1-Aryl-1H-indol-5-yl)propanoic acids nih.govconsensus.app
Indole Nitrogen (N-1)AlkylationNucleophilic substitution with alkyl halides (e.g., 2-bromopropanoic acid)2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl} propanoic acid researchgate.net
Aromatic RingFluorinationSynthesis from fluorinated starting materialsFluoro-substituted indolepropanoic acids

Introduction of Diverse Heterocyclic Moieties onto the Propanoic Acid Backbone

To further expand the chemical diversity of indolepropanoic acid analogues, various heterocyclic moieties can be incorporated. This can be achieved by either building upon the existing propanoic acid backbone or by using indole derivatives as precursors for the synthesis of more complex heterocyclic systems.

For example, indole chalcones, which can be synthesized from indole-3-carbaldehyde, serve as versatile intermediates for creating pyrazoline derivatives nih.gov. The reaction of these chalcones with hydrazine hydrate leads to the formation of a five-membered pyrazoline ring attached to the indole core. Similarly, indole derivatives containing a 1,3,4-thiadiazole scaffold have been synthesized, demonstrating the feasibility of linking diverse heterocyclic systems to the indole nucleus mdpi.comresearchgate.net. Another relevant strategy is the hydroarylation of a carbon-carbon double bond in a propanoic acid derivative, as demonstrated in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, where a furan ring is attached at the 3-position of the propanoic acid chain mdpi.com. These examples showcase synthetic routes that could be adapted to introduce various heterocycles onto an indolepropanoic acid framework.

Synthesis of Schiff Bases Derived from Indolepropanoic Acid

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. Schiff bases derived from indole moieties are of significant interest due to their wide range of chemical and biological applications.

The synthesis of these derivatives from an indolepropanoic acid scaffold can be envisioned in two primary ways:

Using an Aldehyde-Functionalized Indole: An indole-3-carbaldehyde derivative can be reacted with various aromatic or heterocyclic amines. The reaction is often catalyzed by a few drops of an organic base like piperidine in a solvent such as ethanol, followed by refluxing nih.gov.

Using an Amine-Functionalized Indolepropanoic Acid: If the indolepropanoic acid scaffold is first modified to contain a primary amine, this can then be condensed with a variety of aldehydes to form the Schiff base.

Recent advancements have focused on greener synthetic methodologies. For instance, a base-free synthesis of indole-containing Schiff bases has been developed using a gold-on-titanium dioxide (Au@TiO2) heterogeneous catalyst nih.gov. This method offers advantages such as high yields, mild reaction conditions, and easy separation and reusability of the catalyst nih.gov.

Catalytic MethodKey Reagents/CatalystReaction ConditionsAdvantages
Base-CatalyzedPiperidineReflux in ethanolTraditional, simple procedure nih.gov
Base-Free Heterogeneous CatalysisAu@TiO2Stirring in ethanol at 65 °CHigh yield, catalyst reusability, milder conditions nih.gov
Acid-CatalyzedAcetic AcidReflux in ethanolCommon method for imine formation mdpi.com

Stereochemical Considerations in the Synthesis of Chiral Indole-Propanoic Acid Derivatives

When modifications to the this compound structure introduce a stereocenter, controlling the stereochemical outcome of the synthesis becomes paramount. The three-dimensional arrangement of atoms in a molecule can have a profound impact on its properties and biological activity. Therefore, the development of enantioselective synthetic methods is a key area of academic research.

Several strategies are employed to achieve stereocontrol in the synthesis of chiral indole derivatives:

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Chiral ligands complexed with transition metals, such as cobalt, have been used for the enantioselective hydroalkylation of alkenes to produce chiral α,α-dialkyl indoles researchgate.net. Organocatalysis is another powerful tool; for example, chiral isothiourea has been used to catalyze the asymmetric N-acylation of N-aminoindoles, leading to N-N axially chiral indole derivatives with high enantioselectivity rsc.org.

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

Substrate Control: This strategy relies on using a chiral starting material to direct the stereochemistry of newly formed centers. A notable example is the reaction of indole nucleophiles with chiral cyclic sulfamidates, which allows for the synthesis of a variety of α- and/or β-substituted chiral tryptamines with excellent regioselectivity and stereocontrol nih.gov.

These methods provide a robust toolbox for chemists to access specific stereoisomers of indole-propanoic acid derivatives, enabling detailed investigation into the influence of chirality on their function.

Occurrence, Biosynthesis, and Biotransformation Pathways of 3 5 Hydroxy 1h Indol 3 Yl Propanoic Acid

Natural Occurrence in Biological Systems

Presence in Plant Metabolism (e.g., Griffonia simplicifolia, Panaeolus semiovatus, Solanum lycopersicum)

The direct presence of 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid in the specified plant species is not extensively documented in readily available literature. However, the occurrence of its direct precursor, 5-hydroxy-L-tryptophan (5-HTP), is well-established, particularly in the seeds of Griffonia simplicifolia. webmd.comresearchgate.net This West African shrub is a significant natural source of 5-HTP, which is a key intermediate in the synthesis of serotonin (B10506) and melatonin. unito.itmdpi.com Given that 5-HTP is a direct precursor, it is plausible that this compound could be a minor metabolite within the complex biochemical pathways of Griffonia simplicifolia. The metabolic machinery for further conversion of indole (B1671886) compounds exists in plants, but specific research confirming the presence of this particular acid is sparse.

Other indole compounds, such as 1H-indole-3-carboxylic acid, have been identified in Griffonia simplicifolia, indicating the plant's capacity to metabolize tryptophan derivatives. mdpi.com The presence of a diverse array of indole-containing molecules in this plant suggests a complex metabolism that could potentially include the formation of this compound.

Plant SpeciesPrecursor Compound DetectedRelated Indole Compounds Detected
Griffonia simplicifolia5-hydroxy-L-tryptophan (5-HTP) webmd.commdpi.com1H-indole-3-carboxylic acid, Tryptophan-4,5-dione mdpi.com
Panaeolus semiovatusNot specified in search resultsNot specified in search results
Solanum lycopersicumNot specified in search resultsNot specified in search results

Identification in Microbial Fermentation Products (e.g., Clostridium sporogenes and indolepropionic acid production)

Certain species of gut microbiota are known to metabolize tryptophan into various indole derivatives. Clostridium sporogenes is a notable bacterium that converts tryptophan into indole-3-propionic acid (IPA), a potent antioxidant. wikipedia.orgnih.govnih.gov This biotransformation is a significant pathway in the gut microbiome. wikipedia.org While the direct production of this compound by Clostridium sporogenes is not explicitly detailed, the structural similarity to IPA suggests a potential hydroxylation step could lead to its formation. The metabolic activities of gut bacteria are diverse and can include hydroxylation of aromatic compounds. Therefore, it is conceivable that IPA produced by Clostridium sporogenes could be further metabolized, either by the same or other microorganisms, or by host enzymes, to yield its hydroxylated form.

Proposed Biosynthetic Pathways from Tryptophan Precursors

The biosynthesis of this compound is proposed to originate from the essential amino acid L-tryptophan. youtube.commdpi.com The pathway likely involves a series of enzymatic reactions, including hydroxylation, decarboxylation, and deamination. The initial and rate-limiting step is the hydroxylation of tryptophan to form 5-hydroxy-L-tryptophan (5-HTP). unito.it

Enzymatic Steps and Key Biocatalysts Involved (e.g., Tryptophan Hydroxylase, Aromatic L-amino acid decarboxylase)

The primary enzymes implicated in the initial stages of the biosynthesis of this compound from tryptophan are Tryptophan Hydroxylase and Aromatic L-amino acid decarboxylase.

Tryptophan Hydroxylase (TPH): This monooxygenase catalyzes the hydroxylation of tryptophan at the 5-position of the indole ring to produce 5-hydroxy-L-tryptophan (5-HTP). unito.it This is a critical step in the synthesis of serotonin and melatonin. unito.ityoutube.com

Aromatic L-amino acid decarboxylase (AADC): This enzyme, also known as DOPA decarboxylase, is responsible for the decarboxylation of 5-HTP to form serotonin (5-hydroxytryptamine). wikipedia.orgsemanticscholar.org AADC is a pyridoxal phosphate-dependent enzyme. wikipedia.orgnih.gov

Following the formation of serotonin, further metabolic steps would be required to yield this compound. These subsequent steps are less clearly defined but would likely involve deamination and oxidation of the side chain.

Role of Decarboxylation and Oxidation Reactions in Indole Metabolism

Decarboxylation and oxidation are fundamental reactions in the metabolism of indole compounds. In the proposed pathway for this compound, decarboxylation, catalyzed by AADC, is a key step in converting the amino acid precursor into an amine. wikipedia.org

Biotransformation and Degradation Pathways in Non-Human Biological Systems

The metabolic fate of indole compounds in non-human biological systems is primarily governed by microbial and enzymatic activities. These processes are fundamental to the recycling of carbon and nitrogen in various ecosystems.

Microorganisms have evolved diverse and efficient mechanisms to utilize indole and its derivatives as sources of carbon, nitrogen, and energy. The degradation of indole-3-acetic acid (IAA), a closely related plant hormone, has been extensively studied and provides a valuable model for understanding the potential degradation pathways of other indole compounds.

One of the key enzymatic systems involved in the bacterial catabolism of IAA is the iac (indole-3-acetic acid catabolism) gene cluster. This system has been identified in various bacteria, including Caballeronia glathei. The enzymes encoded by the iac genes catalyze the initial steps of IAA degradation, which involves the oxidation of the indole ring.

Research on Caballeronia glathei DSM50014 has demonstrated the versatility of the Iac enzymes, particularly IacA and IacE. These enzymes are capable of converting a range of indole derivatives, including indole-3-propionic acid and indole-3-butyric acid, into their corresponding 3-hydroxy-2-oxindole-3-acetic acid (DOAA) homologs nih.gov. This suggests that a similar pathway could be responsible for the degradation of this compound.

The proposed initial steps in the microbial degradation of indole propanoic acid derivatives, based on the action of the Iac system, are as follows:

Hydroxylation: The flavin-dependent oxygenase, IacA, catalyzes the hydroxylation of the indole ring at the C2 position, forming a 2-hydroxyindole derivative.

Conversion to 2-oxoindole: This intermediate is then converted to the corresponding 2-oxoindole derivative.

Formation of DOAA homolog: The enzyme IacE then facilitates the conversion of the 2-oxoindole derivative into the central intermediate, a DOAA homolog nih.gov.

The substrate scope of the IacA and IacE enzymes from Caballeronia glathei is broad, indicating their potential involvement in the degradation of a variety of indole derivatives.

In vitro studies using purified enzymes have been instrumental in elucidating the specific biochemical reactions and metabolites involved in the degradation of indole compounds. These systems allow for the detailed characterization of enzyme function and substrate specificity in a controlled environment.

The bioconversion of indole-3-propionic acid has been demonstrated using whole-cell bioconversions with E. coli cells co-expressing the IacA and IacE enzymes from Caballeronia glathei. This in vitro system confirmed the oxidation of indole-3-propionic acid to its corresponding 2-oxo derivative nih.gov. Subsequently, IacE was shown to convert 2-oxindole-3-propionic acid into its corresponding DOAA homolog nih.gov.

The enzymatic reactions involved in this conversion can be summarized as follows:

EnzymeSubstrateProduct
IacA (Flavin-dependent oxygenase) Indole-3-propionic acid2-Hydroxyindole-3-propionic acid
(Spontaneous) 2-Hydroxyindole-3-propionic acid2-Oxoindole-3-propionic acid
IacE 2-Oxoindole-3-propionic acid3-Hydroxy-2-oxindole-3-propionic acid (DOAA homolog)

While direct experimental evidence for the enzymatic conversion of this compound is not yet available, the known substrate promiscuity of the Iac enzymes suggests that it could be a viable substrate. The presence of the hydroxyl group at the C5 position of the indole ring may influence the rate and efficiency of the enzymatic conversion. Further research is needed to isolate and characterize the specific enzymes and metabolites involved in the degradation of this hydroxylated indole derivative.

Investigations into the Biological Activities and Molecular Mechanisms of 3 5 Hydroxy 1h Indol 3 Yl Propanoic Acid Strictly in Vitro and Mechanistic Studies

In Vitro Cellular Models for Mechanistic Elucidation

Detailed studies employing specific cell lines to investigate the direct effects of 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid on cellular pathways are not extensively documented in publicly available literature. Research has predominantly focused on its parent compound, indole-3-propionic acid (IPA), or more complex derivatives.

Cell Line Selection and Culture Conditions for Specific Biochemical Assays

Specific cell lines and associated culture conditions used for biochemical assays with this compound have not been detailed in the reviewed literature. However, studies on related indole (B1671886) compounds provide a framework for potential future investigations. For instance, research on a complex derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, utilized a panel of cell lines including HCT-116 (human colon cancer), MCF-7 (human breast cancer), K562 (human leukemia), and others to assess cytotoxicity mdpi.com. For the parent compound IPA, human hepatic stellate cells (LX-2) have been used to study its effects on liver fibrosis mdpi.com. Future studies on this compound could potentially employ similar models.

Assessment of Cellular Responses (e.g., proliferation, viability in research contexts to understand intrinsic cellular pathways)

Direct experimental data on the effects of this compound on cellular proliferation and viability is currently lacking. A study on a related derivative showed it did not possess a significant antitumor effect and had a high half-maximal inhibitory concentration (IC50) of 98 μM towards murine macrophage J774.2 cells mdpi.com. In contrast, studies on the parent molecule, IPA, have shown that it can reduce cell adhesion and migration in human hepatic stellate (LX-2) cells, key processes in the development of liver fibrosis mdpi.com. These findings on related molecules suggest potential avenues for research into the specific cellular activities of this compound.

Receptor Binding and Ligand-Target Interactions

The interaction of this compound with specific cellular receptors has not been a focus of published research.

Serotonin (B10506) Receptor Subtype Affinity and Selectivity Studies (e.g., 5-HT1A, 5-HT2A, etc.)

There is no available data from radioligand binding assays or other experimental techniques that define the affinity (e.g., Ki, Kd) or selectivity profile of this compound for any serotonin (5-HT) receptor subtypes.

Investigations into Other Receptor Deconvolution and Binding Profiles

Comprehensive screening of this compound against a broad panel of receptors to deconvolve its binding profile has not been reported. However, research into its parent compound, IPA, has shown that it can regulate intestinal immunity and barrier function through the Aryl hydrocarbon receptor (AhR) and the Pregnane X receptor (PXR) researchgate.net. Another investigation involving a different indole-propionic acid derivative predicted potential affinity for targets such as the lysosomal protective protein, Thromboxane-A synthase, and PPARγ through computational screening mdpi.com. These studies highlight that the indole propionic acid scaffold can interact with various receptors, though specific targets for the 5-hydroxy variant remain unidentified.

Enzyme Modulation and Inhibition Studies

There is a lack of published studies investigating the direct effects of this compound on enzyme activity. While research on other molecules within the indole-propanoic acid class has identified potent enzyme inhibitors, this specific compound has not been similarly characterized. For example, a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was designed and found to be potent inhibitors of cytosolic phospholipase A2α (cPLA2α) nih.gov. However, these studies did not include the 5-hydroxy substituted variant that is the subject of this article. Therefore, no data on enzyme inhibition or modulation by this compound can be presented at this time.

Monoamine Oxidase (MAO) Inhibition Kinetics (e.g., MAO-B)

The indole scaffold is a key feature in various selective MAO-B inhibitors. nih.gov For example, certain 3,4-dichloro indole derivatives have been identified as potent and selective inhibitors of MAO-B, with activities in the sub-micromolar range. nih.gov This suggests that the indolepropanoic acid backbone could be a promising structural motif for the design of novel MAO-B inhibitors. However, it is important to emphasize that the inhibitory activity and kinetics would be highly dependent on the specific substitutions on the indole ring and the propanoic acid side chain. Without direct experimental data for this compound, its potential to inhibit MAO-B remains speculative and would require dedicated enzymatic assays to be confirmed and characterized.

Tryptophan Hydroxylase (TPH) Activity Modulation

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin, catalyzing the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). nih.gov As a structural analog of tryptophan, it is conceivable that this compound could interact with TPH. However, there is currently a lack of direct in vitro studies investigating the modulatory effects of this specific compound on TPH activity.

The activity of TPH is subject to regulation by various factors, including substrate availability and potential inhibition by tryptophan analogs. nih.gov Given the structural similarity, this compound could theoretically act as a competitive or non-competitive inhibitor of TPH. Conversely, it might also serve as a substrate, although this is less likely given the modification to the amino acid structure. A thorough investigation using purified TPH and detailed kinetic analysis would be necessary to determine if this compound can modulate the activity of this key enzyme in serotonin synthesis.

Other Enzyme Systems Affected by this compound (e.g., Cholinesterases)

Research into the enzymatic interactions of indolepropanoic acid derivatives has revealed inhibitory effects on cholinesterases, key enzymes in the regulation of cholinergic neurotransmission. A study investigating a novel diester of curcumin and indole-3-propionic acid (CUR-IPA) demonstrated its potential as a cholinesterase inhibitor. nih.govnih.govacs.org The study evaluated the inhibitory activity of CUR-IPA against acetylcholinesterase (AChE) from Electrophorus electricus (eAChE) and human acetylcholinesterase (hAChE), as well as human butyrylcholinesterase (hBChE). nih.govnih.govacs.org

The results indicated that the CUR-IPA conjugate exhibited significant inhibitory activity against all three enzymes. nih.govnih.govacs.org The half-maximal inhibitory concentration (IC50) values were determined to be 5.66 µM for eAChE, 59.30 µM for hAChE, and 60.66 µM for hBChE. nih.govnih.govacs.org These findings suggest that the indole-3-propionic acid moiety, when incorporated into a larger molecular structure, can contribute to the inhibition of cholinesterases. However, it is crucial to note that these findings are for an esterified derivative of indole-3-propionic acid and not the specific compound this compound. The inhibitory potential of the unmodified, hydroxylated compound remains to be elucidated through direct enzymatic assays.

Table 1: In Vitro Cholinesterase Inhibition by CUR-IPA

EnzymeIC50 (µM)
Electric eel Acetylcholinesterase (eAChE)5.66
Human Acetylcholinesterase (hAChE)59.30
Human Butyrylcholinesterase (hBChE)60.66

Intracellular Signaling Pathway Modulation

Cyclic AMP (cAMP) and Calcium Signaling Alterations

The influence of this compound on intracellular second messenger systems, such as cyclic AMP (cAMP) and calcium signaling, has not been directly investigated. However, studies on the parent compound, indole-3-propionic acid (IPA), have shown that it can modulate signaling pathways, although direct effects on cAMP and calcium have not been the primary focus of these studies. For instance, IPA has been shown to impair purinergic-induced nitric oxide release in endothelial cells, a process that can be influenced by intracellular calcium levels. mdpi.com A comprehensive understanding of how this compound might alter these fundamental signaling pathways would require dedicated in vitro studies measuring cAMP levels and intracellular calcium concentrations in response to treatment with the compound.

Kinase Activity and Phosphorylation Cascades Investigations

While direct studies on this compound are lacking, research on the related gut microbiota metabolite, 3-Indolepropionic acid (IPA), has shed light on its ability to modulate kinase activity and phosphorylation cascades. One study demonstrated that IPA can directly activate hepatic stellate cells through signaling pathways involving reactive oxygen species (ROS), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38). mdpi.com

In this mechanistic study, treatment of LX-2 human hepatic stellate cells with IPA led to the activation of both the p38 and JNK signaling pathways. mdpi.com The use of specific inhibitors for p38 (SB202190) and JNK (SP600125) confirmed that both kinases are required for the IPA-induced activation of these cells. mdpi.com This indicates that IPA can trigger specific phosphorylation cascades, leading to downstream cellular responses. These findings provide a basis for investigating whether the hydroxylated form, this compound, shares this ability to modulate kinase signaling pathways.

Table 2: Kinase Pathways Modulated by Indole-3-propionic Acid (IPA) in Hepatic Stellate Cells

Signaling PathwayRole in IPA-induced Activation
c-Jun N-terminal kinase (JNK)Required
p38 mitogen-activated protein kinase (p38)Required

Gene Expression Profiling (purely for mechanistic understanding, not disease correlation)

To understand the molecular mechanisms underlying the biological activities of indolepropanoic acid derivatives, gene expression profiling has been employed. A study on indole-3-propionic acid (IPA) investigated its association with liver transcriptomics. nih.govresearchgate.net In this study, circulating levels of IPA were correlated with the expression of 278 liver transcripts. researchgate.net These transcripts were found to be enriched for genes that regulate the activation of hepatic stellate cells (HSCs) and are involved in hepatic fibrosis signaling. researchgate.net

This gene expression analysis provides a mechanistic insight into how IPA may exert its effects at the transcriptional level. nih.govresearchgate.net While this study provides a foundation for understanding the impact of the indolepropanoic acid scaffold on gene expression, it is important to note that these findings are for the parent compound, IPA. Future research employing techniques such as RNA sequencing on cells treated with this compound would be necessary to delineate its specific gene expression signature and to understand its unique molecular mechanisms of action.

Antioxidant and Free Radical Scavenging Capabilities (In Vitro Assays)

The antioxidant potential of indole compounds, particularly those with hydroxyl substitutions, has been a subject of significant scientific investigation. In vitro assays are fundamental in elucidating the direct free radical scavenging capabilities of molecules like this compound. The presence of the hydroxyl group at the 5-position of the indole ring is critical to its antioxidant function. nih.gov

Standard in vitro methods used to evaluate such activities include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govmdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, which is typically observed as a change in color that can be quantified spectrophotometrically. mdpi.com

Studies on closely related compounds provide strong evidence for the antioxidant efficacy of the 5-hydroxy-indole structure. For instance, 5-hydroxy-L-tryptophan (HLP), which shares the core 5-hydroxyindole (B134679) moiety, demonstrates significantly greater free radical scavenging ability than its non-hydroxylated counterpart, L-tryptophan (LP). nih.gov This enhanced activity is attributed to the electron-donating nature of the hydroxyl group, which facilitates the stabilization of the resulting radical. nih.gov The hydrogen atoms within the hydroxyl and amine groups are identified as preferential sites for nucleophilic attacks, with hydrogen atom transfer being the predominant mechanism for scavenging free radicals. nih.gov

The following table summarizes the comparative antioxidant activity between L-tryptophan and 5-hydroxy-L-tryptophan, illustrating the potent effect of the 5-OH substitution.

CompoundAssayIC50 Value (M)
L-Tryptophan (LP) DPPH9.51 x 10⁻³ ± 0.53 x 10⁻³
5-Hydroxy-L-tryptophan (HLP) DPPH31.96 x 10⁻⁷ ± 0.85 x 10⁻⁷
L-Tryptophan (LP) ABTS8.91 x 10⁻⁴ ± 0.73 x 10⁻⁴
5-Hydroxy-L-tryptophan (HLP) ABTS8.69 x 10⁻⁶ ± 0.95 x 10⁻⁶
Data sourced from experimental studies on L-tryptophan and its hydroxylated derivative. nih.gov

These findings strongly suggest that this compound possesses robust antioxidant and free radical scavenging properties, primarily mediated by the 5-hydroxy group on its indole ring.

Anti-inflammatory Mechanistic Studies in In Vitro Systems (e.g., cytokine production in cell lines)

The indolepropanoic acid scaffold is recognized for its potential anti-inflammatory effects. In vitro studies using cell lines, such as lipopolysaccharide (LPS)-stimulated macrophages, are crucial for understanding the molecular mechanisms underlying these effects. mdpi.com The primary mechanism often investigated is the modulation of inflammatory mediators, including pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. mdpi.comfrontiersin.org

Derivatives of indolepropanoic acid have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.comfrontiersin.org For example, studies on related indole structures demonstrate a significant reduction in the expression of these cytokines in activated immune cells. mdpi.com The activation of transcription factors like Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical step in the inflammatory response, leading to the transcription of inflammatory genes. mdpi.com Indole compounds have been observed to suppress the activation of the NF-κB pathway, thereby downregulating the expression of its target genes, including those for TNF-α and IL-6. mdpi.comresearchgate.net

Furthermore, the anti-inflammatory activity of these compounds extends to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov Inhibition of these enzymes leads to a decrease in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), respectively, both of which are potent inflammatory mediators. nih.gov A study on novel indole-derived esters showed they possess potent NO inhibitory ability in a dose-dependent manner and can downregulate the expression of the COX-2 enzyme in vitro. nih.gov This suggests that this compound likely exerts anti-inflammatory effects by targeting these key molecular pathways in immune cells.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to a core scaffold influence biological activity. For indole-based compounds, substitutions on the indole ring are a key determinant of their pharmacological profile.

The position and nature of the substituent dramatically affect the molecule's potency and function. Specifically, the C5 position of the indole ring has been identified as a critical site for modification. Research on 1H-indole-2-carboxamides revealed that the presence of a chloro or fluoro group at the C5 position enhanced the modulatory potency at the CB1 receptor. nih.gov This highlights the sensitivity of biological targets to substitutions at this specific position.

In the context of antioxidant activity, the substitution of a hydroxyl group at the C5 position is particularly significant. Comparative studies between L-tryptophan and 5-hydroxy-L-tryptophan have conclusively shown that the 5-OH group dramatically enhances free-radical scavenging ability. nih.gov This is attributed to the electron-donating properties of the hydroxyl group, which improves the molecule's capacity to neutralize reactive oxygen species. nih.gov Similarly, SAR studies on indole-imidazoles with anti-MRSA activity found that halogen substitutions on the indole ring were important, with 5-position analogues often being more active. mdpi.com These collective findings underscore the pivotal role of the 5-position substituent, indicating that the 5-hydroxy group in this compound is a key functional feature for its biological activities.

The propanoic acid side chain attached at the C3 position of the indole ring is another crucial structural element that governs the molecule's interaction with biological targets. This acidic moiety can participate in key binding interactions, such as hydrogen bonding and electrostatic interactions, which are often vital for ligand-receptor recognition and affinity.

Research focused on a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids as inhibitors of cytosolic phospholipase A2α (cPLA2α) has explicitly demonstrated the importance of this side chain. nih.gov The study's SAR analysis revealed that the 5-propanoic acid group on the indole core is an essential feature for achieving good inhibitory activity against the enzyme. nih.gov The carboxylate group of the propanoic acid chain can act as a hydrogen bond acceptor or engage in ionic interactions with positively charged amino acid residues (e.g., arginine, lysine) within the binding site of a target protein. Such interactions can anchor the ligand in the correct orientation for effective inhibition or modulation of the protein's function. The flexibility of the three-carbon chain also allows the carboxylate to adopt an optimal position for these interactions. Therefore, the propanoic acid side chain of this compound is integral to its potential for specific and high-affinity binding to target proteins.

Computational and Molecular Modeling Approaches

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a small molecule (ligand) and a macromolecular target, typically a protein. mdpi.commdpi.com This in silico technique places the ligand into the binding site of a protein and calculates a score that estimates the binding affinity, providing insights into the preferred binding orientation and the specific molecular interactions that stabilize the complex. nih.gov

For indolepropanoic acid derivatives, docking studies can elucidate how the compound fits within a protein's active site. The process involves preparing the 3D structures of both the ligand and the target protein. acs.org The protein structure is often obtained from crystallographic data in the Protein Data Bank (PDB), with water molecules and cofactors typically removed before the simulation. nih.gov Software such as AutoDock, GOLD, or Maestro is then used to perform the docking simulation, which explores various possible conformations of the ligand within the binding pocket. mdpi.commdpi.comacs.org

The results of docking studies can reveal key interactions, such as:

Hydrogen Bonds: The hydroxyl group and the carboxylic acid group of this compound are prime candidates for forming hydrogen bonds with amino acid residues in the binding site.

Hydrophobic Interactions: The indole ring itself can engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. mdpi.com

Electrostatic Interactions: The ionized carboxylate of the propanoic acid side chain can form salt bridges with basic residues.

These predicted binding modes provide a structural hypothesis for the compound's mechanism of action and can guide the design of more potent and selective derivatives in further medicinal chemistry efforts. mdpi.com

Molecular Dynamics Simulations to Elucidate Conformational Changes and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its potential interactions and conformational dynamics. By simulating the compound's behavior in a virtual environment, researchers can gain insights into how it might interact with biological targets at an atomic level.

This approach is crucial for predicting the binding affinity of a ligand to a protein, understanding the stability of the resulting complex, and observing the conformational changes that may occur upon binding. These simulations provide a dynamic view that complements experimental data from in vitro studies.

For instance, studies on structurally related indole compounds, such as Indole-3-propionic acid (IPA), have utilized MD simulations to explore their interactions with macromolecules like DNA. In one such study, MD simulations were employed to investigate the dynamic variations of a DNA-IPA complex. The simulations revealed that IPA could form a stable complex with DNA, primarily through hydrogen bonds and hydrophobic interactions, causing slight fluctuations in the DNA structure at the binding site. nih.gov This type of analysis helps in understanding the potential mechanisms of action and toxicological profiles of such compounds. nih.gov

Table 1: Key Parameters and Potential Insights from Molecular Dynamics Simulations

Parameter AnalyzedPotential Insights for this compound
Root Mean Square Deviation (RMSD) Fluctuation of the compound and its target protein over time, indicating the stability of the complex.
Radius of Gyration (Rg) Compactness of the protein-ligand complex, revealing conformational changes upon binding.
Hydrogen Bond Analysis Identification of key amino acid residues involved in the interaction, highlighting the specificity of binding.
Binding Free Energy Calculations Quantitative estimation of the binding affinity, helping to rank potential biological targets.

Detailed Research Findings from Analogous Compounds:

While direct research on this compound is limited, molecular docking and simulation studies on similar indole-based molecules provide a framework for potential investigations. For example, derivatives of 3-(1-Aryl-1H-indol-5-yl)propanoic acids have been designed and evaluated as inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.gov Molecular docking, a related computational technique, was used to predict the binding modes of these inhibitors within the active site of the enzyme, guiding the synthesis of more potent compounds. nih.gov

Similarly, a study on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid employed molecular docking to predict its affinity for various proteins, including lysosomal protective protein and Thromboxane-A synthase. mdpi.com These computational predictions suggested that the compound could form stable complexes with these targets, indicating its potential as a polypharmacological agent. mdpi.com

Applying these methodologies to this compound would involve:

Model Building: Creating a three-dimensional model of the compound and its potential biological target (e.g., an enzyme or receptor).

Simulation: Running the MD simulation for a sufficient duration (nanoseconds to microseconds) to observe the dynamic behavior of the system.

Analysis: Analyzing the trajectory data to extract meaningful information about conformational changes, interaction energies, and key intermolecular forces.

Such simulations would be invaluable for generating hypotheses about the biological activities of this compound and guiding future in vitro experimental validation.

Analytical Methodologies for the Detection and Quantification of 3 5 Hydroxy 1h Indol 3 Yl Propanoic Acid

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for isolating 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid from complex biological samples and for its subsequent detection. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole (B1671886) compounds. For this compound, reversed-phase HPLC using a C18 column is a common approach, with elution achieved using mobile phases typically consisting of methanol or acetonitrile gradients in an aqueous buffer. The detection of the compound can be accomplished using several types of detectors, each offering distinct advantages.

UV Detection: The indole ring of this compound absorbs ultraviolet (UV) light, making UV detection a viable, albeit less sensitive, method. researchgate.net The wavelength of maximum absorption (λmax) for similar indole structures is often in the range of 200-300 nm. scispace.commu-varna.bg While straightforward, UV detection may lack the specificity required for complex biological samples where other compounds might co-elute and absorb at similar wavelengths. researchgate.net

Fluorescence Detection (FLD): The inherent fluorescence of the indole moiety provides a highly sensitive and specific detection method. researchgate.net FLD is particularly advantageous for quantifying low concentrations of indole metabolites. researchgate.netnih.gov The excitation and emission wavelengths are selected to maximize the signal from the target compound while minimizing background interference. For indole-3-acetic acid, a structurally similar compound, excitation at 282 nm and emission at 360 nm have been used. researchgate.net

Electrochemical Detection (ECD): ECD is another highly sensitive technique suitable for electrochemically active compounds like this compound. researchgate.net The phenolic hydroxyl group on the indole ring can be readily oxidized, allowing for detection at low concentrations. mdpi.com HPLC coupled with ECD has been successfully applied for the determination of various organic compounds in biological and environmental samples. mdpi.com

DetectorPrincipleAdvantagesConsiderations
UV Measures the absorption of UV light by the analyte.Simple, robust, and widely applicable to compounds with chromophores.Lower sensitivity and specificity compared to FLD and ECD. researchgate.net
Fluorescence Detects the light emitted by the analyte after excitation at a specific wavelength.High sensitivity and specificity for fluorescent compounds like indoles. researchgate.netnih.govNot all compounds fluoresce.
Electrochemical Measures the current generated by the oxidation or reduction of the analyte at an electrode surface.Very high sensitivity and selectivity for electroactive compounds. researchgate.netThe electrode surface can be prone to fouling.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. d-nb.info However, this compound is a non-volatile compound due to its polar carboxylic acid and hydroxyl groups. Therefore, a derivatization step is necessary to increase its volatility and thermal stability for GC-MS analysis. nih.govnih.gov

Common derivatization strategies involve converting the polar functional groups into less polar and more volatile derivatives. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used method for this purpose. nih.govnih.gov The derivatized compound can then be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio of the fragmented ions. mdpi.com This technique offers high sensitivity and the ability to identify unknown compounds through spectral library matching. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of a wide range of compounds in complex biological matrices due to its exceptional sensitivity, specificity, and versatility. nih.govresearchgate.net This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

For the analysis of this compound, LC-MS/MS offers several advantages. It can directly analyze the compound without the need for derivatization, although derivatization can sometimes be used to enhance ionization efficiency. nih.govmdpi.com The high specificity of MS/MS, which involves the selection of a precursor ion and the detection of its specific product ions, significantly reduces matrix interference and allows for accurate quantification even at very low concentrations. nih.govnih.gov This makes LC-MS/MS particularly well-suited for metabolomics studies and the analysis of this compound in biological fluids and tissues. nih.govresearchgate.net

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. They provide detailed information about the molecular structure and can also be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules.

¹H-NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H-NMR spectrum would show characteristic signals for the aromatic protons on the indole ring, the protons of the propanoic acid side chain, the hydroxyl proton, and the N-H proton of the indole ring. The chemical shifts and coupling patterns of these protons would confirm the structure of the molecule. docbrown.info

¹³C-NMR: Carbon-13 NMR provides information about the different carbon atoms in a molecule. The ¹³C-NMR spectrum of this compound would display distinct signals for each carbon atom, including those in the indole ring and the propanoic acid side chain. This data complements the ¹H-NMR data and provides further confirmation of the molecular structure.

NucleusExpected Chemical Shift Ranges (ppm) for Key Functional Groups
¹H Aromatic Protons (indole ring): ~6.5 - 7.5 ppmPropanoic Acid Protons (-CH₂-CH₂-COOH): ~2.5 - 3.5 ppmHydroxyl Proton (-OH): Variable, depends on solvent and concentrationIndole N-H Proton: ~10 - 11 ppm
¹³C Carboxylic Acid Carbon (-COOH): ~170 - 180 ppmAromatic Carbons (indole ring): ~100 - 140 ppmPropanoic Acid Carbons (-CH₂-CH₂-): ~20 - 40 ppm

Electrochemical Detection Methods for Indole Compounds

Electrochemical detection offers a sensitive and rapid approach for the analysis of electroactive compounds like indoles, including this compound. The core of this method lies in the oxidation of the indole moiety at an electrode surface, which generates a measurable electrical signal. mdpi.com Various electrochemical techniques are employed, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), each providing distinct advantages in sensitivity and resolution. mdpi.com

A primary challenge in the electrochemical detection of indole compounds is the high overpotential often required for their oxidation and the slow electron transfer rate on unmodified electrodes. mdpi.com Furthermore, the oxidation process is typically irreversible, involving the transfer of two electrons and two protons. mdpi.com To overcome these limitations and enhance analytical performance, chemically modified electrodes are frequently utilized. These modifications can involve nanomaterials like reduced graphene oxide (rGO) or conductive polymers, which serve to increase the electrode's surface area, improve conductivity, and catalyze the electrochemical reaction, leading to a significant enhancement of the current signal. researchgate.netmdpi.com

For instance, in the detection of the related compound Indole-3-acetic acid (IAA), a disposable sensor based on a nanocomposite of reduced graphene oxide and poly(safranine T) demonstrated a 147-fold enhancement in the current signal compared to a bare electrode. researchgate.net Similarly, a composite-modified electrode using poly(L-Proline) nanoparticles, carbon dots, and multiwalled carbon nanotubes has been successfully applied for the simultaneous detection of IAA and salicylic acid. mdpi.com These examples highlight the potential for developing highly sensitive and selective electrochemical sensors for this compound.

Table 1: Examples of Electrochemical Sensor Performance for Related Indole Compounds

Analyte Electrode Modification Linear Range Limit of Detection (LOD)
Indole-3-acetic acid (IAA) Poly(safranine T)-reduced graphene oxide 1.0×10⁻⁷ - 7.0×10⁻⁶ M 5.0×10⁻⁸ M researchgate.net

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is a critical step to ensure accurate and reliable quantification of this compound, as it involves isolating the target analyte from complex sample matrices and minimizing interferences.

Extraction from In Vitro Biological Media (e.g., cell cultures, fermentation broths)

The initial step in analyzing samples from in vitro sources like cell cultures or fermentation broths is the separation of the liquid medium from cellular components. This is typically achieved through centrifugation, where the resulting supernatant contains the analyte of interest. nih.govnih.gov

Following separation, various extraction techniques can be employed:

Solvent Extraction: This common method involves partitioning the analyte from the aqueous medium into an immiscible organic solvent. Toluene has been used for the extraction of indole alkaloids from fermentation broths. nih.gov For broader applications, methanol is often used to precipitate proteins and extract metabolites from fermentation media, a process that can be enhanced by vortexing and ultrasonication. mdpi.com

In Situ Product Recovery: To improve yields in fermentation processes, techniques like using a tributyrin (TB) overlay can be implemented. This immiscible layer captures indole compounds as they are produced, effectively removing them from the aqueous phase and preventing potential feedback inhibition or degradation. nih.gov

Direct Analysis: In some cases, the supernatant from centrifuged bacterial cultures can be directly analyzed or subjected to minimal dilution before analysis, particularly if the analytical method is sufficiently selective and the analyte concentration is high. cellbiolabs.com

Cleanup and Concentration Techniques to Minimize Matrix Interference

Matrix interference occurs when extraneous components in a sample, such as proteins, lipids, or salts, affect the analytical signal, leading to inaccurate results. arborassays.com Several techniques can be employed to clean up the extract and concentrate the analyte before analysis.

Solid-Phase Extraction (SPE): This is a highly effective cleanup method. For indole-3-acetic acid, a procedure using an amino anion exchange minicolumn followed by a C18 column has been shown to significantly improve recovery and reduce sample preparation time compared to solvent partitioning alone. nih.gov

Liquid-Liquid Extraction (LLE): Also known as solvent partitioning, this technique separates compounds based on their relative solubilities in two different immiscible liquids. It is a fundamental method for separating the analyte from interfering substances. Multi-stage extraction and re-extraction processes can be designed for high-efficiency purification. nih.govmdpi.com

Dilution: A straightforward approach to reduce the concentration of interfering substances is to dilute the sample. arborassays.com However, this is only feasible if the analyte concentration remains above the method's limit of quantification.

Filtration and Centrifugation: These basic techniques are essential for removing particulate matter and precipitated proteins that can interfere with chromatographic or electrochemical analyses. arborassays.com

By carefully selecting and optimizing these extraction and cleanup steps, researchers can minimize matrix effects and obtain more accurate and reproducible measurements of this compound.

Validation Parameters in Analytical Research (Selectivity, Sensitivity, Accuracy, Precision, Limits of Detection/Quantification)

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. scispace.com This involves evaluating several key performance characteristics to ensure the reliability, consistency, and accuracy of the results. wjarr.com

Selectivity/Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. altabrisagroup.comelementlabsolutions.comfda.gov A selective method provides a response that is free from interference from these other substances. fda.gov

Sensitivity: This refers to the method's ability to discriminate between small differences in analyte concentration. It is often represented by the slope of the calibration curve.

Accuracy: Accuracy measures the closeness of the test results to the true or accepted reference value. altabrisagroup.com It is typically expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. altabrisagroup.com

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample. wjarr.comelementlabsolutions.com It is usually evaluated at two levels:

Repeatability: The precision under the same operating conditions over a short interval (intra-day precision). wjarr.comaltabrisagroup.com

Intermediate Precision/Reproducibility: The precision within a laboratory over different days, with different analysts, or on different equipment. wjarr.comaltabrisagroup.com

Limits of Detection (LOD) and Quantification (LOQ):

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. wisdomlib.orgquora.comwikipedia.org It is the point at which a signal can be distinguished from the background noise, often defined as a signal-to-noise ratio of 3:1. quora.com

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. wikipedia.orgnih.gov The LOQ is crucial for quantitative assays and is often defined as a signal-to-noise ratio of 10:1. quora.com

Table 2: Key Validation Parameters in Analytical Research

Parameter Description
Selectivity/Specificity Ability to measure the analyte without interference from other substances in the sample matrix. altabrisagroup.comelementlabsolutions.com
Accuracy Closeness of the measured value to the true value, often assessed by recovery studies. altabrisagroup.com
Precision Agreement among a series of measurements of the same sample, indicating the level of random error. elementlabsolutions.com
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected. wisdomlib.orgnih.gov

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be measured with acceptable accuracy and precision. wikipedia.orgnih.gov |

Future Directions and Emerging Research Avenues for 3 5 Hydroxy 1h Indol 3 Yl Propanoic Acid

Exploration of Undiscovered Biosynthetic Pathways and Precursors in Understudied Organisms

The biosynthesis of 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid is not yet fully elucidated, presenting a significant area for future research. It is hypothesized to be a downstream metabolite of 5-hydroxytryptophan (B29612), the direct precursor to serotonin (B10506). The metabolic pathways of tryptophan are well-documented, including its conversion to indole-3-propionic acid (IPA) by gut microbiota such as Clostridium sporogenes. nih.govmdpi.com These bacteria utilize a pathway involving the deamination of tryptophan. nih.govnih.gov

Future research should focus on identifying the specific enzymes and microbial species responsible for the hydroxylation and propanoic acid side-chain formation of indole (B1671886) compounds. The exploration of understudied organisms, particularly those from unique ecological niches like marine environments or the soil microbiome, could reveal novel biosynthetic routes.

Key Research Questions for Biosynthetic Pathway Exploration:

Which specific microorganisms (bacteria, fungi, or microalgae) can produce this compound?

What are the enzymatic steps involved in the conversion of 5-hydroxytryptophan to this compound?

Are there alternative precursors to 5-hydroxytryptophan for its synthesis?

How do environmental factors influence the production of this metabolite in these organisms?

Integrative omics approaches, combining genomics, transcriptomics, and metabolomics, will be instrumental in this exploration. researchgate.net By correlating gene expression with metabolite production in various organisms, researchers can identify potential gene clusters encoding the necessary biosynthetic enzymes.

Development of Novel and Highly Efficient Stereoselective Synthetic Methods

The development of synthetic methodologies for indole derivatives is an active area of chemical research. nih.govorganic-chemistry.org However, creating novel, efficient, and stereoselective methods for producing this compound remains a key objective. The presence of a chiral center in related molecules suggests that stereoisomers of this compound could exist and exhibit different biological activities. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Future synthetic strategies could move beyond classical methods like the Fischer indole synthesis and explore modern catalytic approaches. nih.gov This includes transition-metal-catalyzed reactions, such as palladium-catalyzed cyclizations, and the use of chiral catalysts to ensure high stereoselectivity. organic-chemistry.org Multicomponent reactions, which allow for the construction of complex molecules in a single step from simple precursors, also offer a promising avenue for efficient synthesis. mdpi.com

Synthetic ApproachPotential AdvantagesKey Research Focus
Asymmetric CatalysisHigh enantiomeric purity, potential for specific biological activity.Development of novel chiral ligands and catalysts.
Flow ChemistryImproved safety, scalability, and reaction control.Optimization of reaction conditions in continuous flow reactors.
BiocatalysisEnvironmentally friendly, high selectivity under mild conditions.Discovery and engineering of enzymes for specific synthetic steps.
Multicomponent ReactionsHigh efficiency, atom economy, and rapid library generation.Design of novel one-pot reaction sequences.

Advanced In Vitro Systems for Mechanistic Biological Research

To understand the biological role of this compound, researchers must move beyond traditional 2D cell cultures, which often fail to replicate the complexity of living tissues. plos.org

Organ-on-a-Chip and 3D Cell Culture Models for Complex Cellular Interactions

Organ-on-a-chip (OOC) technology offers a revolutionary platform for studying human physiology and disease in a controlled microenvironment. nih.govnih.govmdpi.com These microfluidic devices are lined with living human cells and can replicate key functional units of organs like the intestine, liver, and brain. researchgate.netbio-integration.org Similarly, 3D cell culture models, such as spheroids and organoids, provide a more physiologically relevant context by allowing cells to interact with each other and the extracellular matrix in three dimensions. plos.orgmdpi.comnih.gov

The application of these models will be a critical future direction for investigating this compound. For instance, a "gut-on-a-chip" model could be used to study its production by gut microbiota and its subsequent effects on intestinal barrier function and inflammation. A "liver-on-a-chip" could elucidate its metabolic fate, while a "brain-on-a-chip" could probe its potential neuroactive properties. bio-integration.org

High-Throughput Screening for Novel Ligand Interactions and Pathway Modulators

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of thousands of chemical compounds for a specific biological activity. nih.govdrugtargetreview.comox.ac.uk In the context of this compound, HTS can be employed in several ways. Firstly, it can be used to identify proteins or receptors that directly bind to the compound, revealing its molecular targets. Secondly, HTS assays can screen for molecules that modulate the activity of this compound or its metabolic pathways. This could lead to the discovery of new therapeutic agents that either mimic or inhibit its effects. The integration of HTS with 3D cell culture models is an emerging trend that enhances the physiological relevance of screening results. mdpi.com

Application of Omics Technologies for Comprehensive Mechanistic Understanding in Model Systems

Omics technologies, which provide a global view of molecules like genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), are essential for a systems-level understanding of biological processes. nih.govmdpi.comuniversiteitleiden.nl

Proteomics and Metabolomics in In Vitro Studies to Map Biochemical Responses

Applying proteomics and metabolomics to advanced in vitro models treated with this compound will be a key research avenue. Proteomics can identify changes in protein expression and post-translational modifications, offering insights into the signaling pathways affected by the compound.

Metabolomics, the large-scale study of small molecules, can provide a detailed snapshot of the metabolic state of cells or tissues. nih.gov By analyzing the changes in the metabolome following exposure to this compound, researchers can map the biochemical responses and identify biomarkers of its activity. This approach has already proven valuable for understanding the roles of related tryptophan metabolites. nih.gov

Omics TechnologyResearch ApplicationExpected Outcome
ProteomicsIdentify protein expression changes in 3D cell models after treatment.Elucidation of signaling pathways and molecular targets.
MetabolomicsProfile changes in small molecule metabolites in organ-on-a-chip systems.Mapping of metabolic perturbations and identification of biomarkers.
TranscriptomicsAnalyze gene expression profiles in response to the compound.Understanding of the genetic regulatory networks involved.

By pursuing these future directions, the scientific community can build a comprehensive understanding of this compound, from its fundamental biology to its potential applications in health and disease.

Design and Synthesis of Mechanistically Targeted Analogues for Fundamental Biological Probes

The development of analogues of this compound as biological probes is a key strategy to elucidate its mechanism of action and interaction partners within complex biological systems. This approach involves the strategic modification of the parent molecule to incorporate reporter groups, photo-activatable moieties, or affinity tags, without significantly altering its intrinsic biological activity.

Research into related indole-based propanoic acids has demonstrated the feasibility of modifying the indole core to enhance specific biological activities. For example, the synthesis of 3-(1-aryl-1H-indol-5-yl)propanoic acids has shown that substitutions on the N1 phenyl group and the propanoic acid group are crucial for inhibitory activity against certain enzymes. nih.govconsensus.app This knowledge can be leveraged to design analogues of this compound. The design process for these probes would focus on key structural features known to be essential for biological function, such as the hydroxyl group at the 5-position and the propanoic acid side chain.

The synthesis of these probes can be achieved through established chemical reactions. For instance, flavonol-bearing probes have been synthesized using techniques like benzylation and Heck reactions to install tethers for reporter groups. mdpi.com Similar synthetic strategies can be adapted for this compound. A series of novel compounds with a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid core have also been successfully synthesized, indicating the versatility of the indole scaffold for creating diverse derivatives. nih.gov

Table 1: Potential Modifications for Biological Probe Development

Modification Site Type of Modification Purpose Example Reporter Group/Tag
Propanoic Acid Carboxyl Group Esterification or Amidation Attachment of fluorescent dyes or affinity tags Fluorescein, Biotin
Indole Ring (e.g., C2, C4, C6, C7) Halogenation followed by cross-coupling Introduction of photo-crosslinkers Benzophenone, Diazirine

These targeted analogues will serve as invaluable tools for a range of applications, including:

Target Identification: Affinity-based probes can be used to isolate and identify the protein targets of this compound.

Cellular Localization: Fluorescently tagged analogues will enable the visualization of the compound's distribution within cells and tissues.

Mechanism of Action Studies: Photo-activatable probes can be used to map the binding site of the compound on its target protein.

Integration of Computational Chemistry and Artificial Intelligence in Structure-Function Prediction and De Novo Design

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the study of this compound, accelerating the discovery of novel analogues with enhanced therapeutic properties. These in silico approaches allow for the rapid screening of virtual compound libraries and the prediction of biological activity, significantly reducing the time and cost associated with traditional drug discovery pipelines. icmerd.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, enabling the development of statistical models that correlate the structural features of molecules with their biological activities. nih.gov For indole derivatives, 2D- and 3D-QSAR studies have been successfully employed to identify key molecular descriptors, such as electronic, hydrophobic, and steric properties, that govern their therapeutic effects. mdpi.comnih.govmdpi.com These models can be used to predict the activity of novel analogues of this compound and to guide the design of more potent and selective compounds.

Molecular docking simulations provide further insights into the interactions between a ligand and its target protein at the atomic level. This technique can be used to predict the binding mode of this compound to its biological target and to identify key amino acid residues involved in the interaction. nih.gov This information is invaluable for the rational design of new analogues with improved binding affinity and specificity.

Table 2: Computational and AI Tools in Drug Discovery

Technique Application Predicted Outcome
2D-QSAR Correlating 2D structural features with activity Prediction of biological activity (e.g., pIC50)
3D-QSAR/CoMSIA Analyzing 3D molecular fields (steric, electrostatic) Identification of key structural regions for activity
Molecular Docking Simulating ligand-protein binding Prediction of binding affinity and orientation

The synergy between computational chemistry and AI provides a powerful framework for the future exploration of this compound, enabling a more targeted and efficient approach to the discovery of next-generation therapeutics.

Standardisation of Analytical Protocols for Cross-Laboratory Research Reproducibility and Data Comparison

Ensuring the reproducibility and comparability of research findings is a critical challenge in the scientific community, and the study of this compound is no exception. The development and implementation of standardized analytical protocols are paramount for achieving reliable and consistent data across different laboratories and studies. acs.org

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for the quantitative analysis of indole compounds in various biological matrices. mdpi.commdpi.comresearchgate.netnih.gov However, variations in experimental parameters such as the column type, mobile phase composition, and mass spectrometry settings can lead to significant discrepancies in results. nih.govcetjournal.it Therefore, a concerted effort is needed to establish and validate standardized methods for the analysis of this compound.

A comprehensive method validation process should be conducted according to established guidelines, encompassing parameters such as selectivity, specificity, linearity, accuracy, precision, and stability. nih.govlabmanager.comcriver.com The development of certified reference materials for this compound would also be a significant step towards ensuring the accuracy and comparability of measurements.

Table 3: Key Parameters for Analytical Method Validation

Parameter Description Acceptance Criteria (Typical)
Selectivity/Specificity Ability to differentiate and quantify the analyte in the presence of other components in the sample. criver.com No significant interference at the retention time of the analyte.
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear. criver.com Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value. nih.gov Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. criver.com | Analyte concentration should be within ±15% of the initial concentration. |

Furthermore, cross-validation should be performed when different analytical methods are used across studies or when samples are analyzed in different laboratories. e-b-f.eu This involves analyzing the same set of samples at each site to establish inter-laboratory reliability. nih.gov The challenges associated with analyzing unstable compounds and working with complex biological matrices must also be addressed through robust sample preparation and analytical techniques. nih.gov

By promoting the adoption of standardized and validated analytical protocols, the research community can enhance the quality and reliability of data related to this compound, thereby facilitating a more robust and accelerated path to understanding its biological roles and therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, such as condensation of hydroxyindole derivatives with propanoic acid precursors. For example, describes a method for synthesizing structurally related indole-propanoic acid derivatives using acetic acid as a solvent and sodium acetate as a catalyst under reflux conditions . Key optimization parameters include:

  • Temperature control : Maintaining precise reflux temperatures (e.g., 80–100°C) to avoid side reactions.
  • pH adjustment : Neutral or mildly acidic conditions to stabilize intermediates.
  • Purification : Recrystallization or column chromatography to achieve >95% purity (as noted in for similar compounds) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the indole ring substitution pattern and propanoic acid linkage (e.g., provides InChI and structural data for related compounds) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 280 nm for indole absorption) ensures purity, as referenced in ’s handling of indole derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C11_{11}H11_{11}NO3_3 for the target compound) .

Q. What are the known biological targets or pathways associated with this compound, and how are these interactions studied in vitro?

While direct data on this compound is limited, structurally related indole derivatives (e.g., 5-hydroxytryptophan in ) interact with serotonin biosynthesis pathways and monoamine oxidase enzymes . Methodologies include:

  • Enzyme inhibition assays : Testing activity against tryptophan hydroxylase or decarboxylases.
  • Receptor binding studies : Radioligand competition assays for serotonin receptors (5-HT1A/2A_{1A/2A}) .
  • Cell viability assays : Screening for anticancer or anti-inflammatory effects in human cell lines (e.g., HT-29 or HeLa) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different experimental models?

  • Orthogonal validation : Cross-validate results using multiple assays (e.g., ELISA and Western blot for protein interactions) .
  • Purity verification : Re-analyze compound batches via HPLC (as in ) to rule out impurities .
  • Model standardization : Replicate studies in isogenic cell lines or animal models to control genetic variability .

Q. What strategies are employed to modify the indole and propanoic acid moieties to enhance stability or target specificity?

  • Indole modifications : Introduce electron-withdrawing groups (e.g., nitro or halogen) at the 5-position to alter electronic properties ( discusses similar substitutions) .
  • Propanoic acid derivatization : Esterification or amidation to improve membrane permeability (e.g., methyl ester prodrugs) .
  • Protecting groups : Use acetyl or tert-butyl groups to shield the hydroxyl group during synthesis () .

Q. What computational modeling approaches are utilized to predict interaction mechanisms between this compound and its molecular targets?

  • Molecular docking : Tools like AutoDock Vina predict binding poses with serotonin receptors or enzymes (e.g., ’s reference to sulfonamide-indole interactions) .
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER assess binding stability over time (e.g., 100-ns simulations to evaluate hydrogen bonding) .
  • QSAR modeling : Quantitative structure-activity relationships optimize substituent effects on bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.